REACTION_CXSMILES
|
C(#N)C.[C:4](Cl)(=[O:8])[C:5](Cl)=O.C(N(CC)CC)C.[C:17]([NH2:25])(=[O:24])[CH2:18][CH2:19][CH2:20][C:21](N)=O.C([O-])(=[O:28])C.[Na+]>ClCCl>[OH:8][C:4]1[CH:5]=[CH:21][CH:20]=[CH:19][C:18]=1[C:17]([NH:25][OH:28])=[O:24] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
N,N-dimethylsulfoxide
|
Quantity
|
200 μL
|
Type
|
solvent
|
Smiles
|
|
Name
|
aldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
N,N-dimethylsulfoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
aldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC(=O)N)(=O)N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −78° C
|
Type
|
ADDITION
|
Details
|
by adding 25 milligrams
|
Type
|
CUSTOM
|
Details
|
coupling reaction over night at room temperature
|
Type
|
WASH
|
Details
|
The beads were then washed extensively with water
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(C(=O)NO)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |